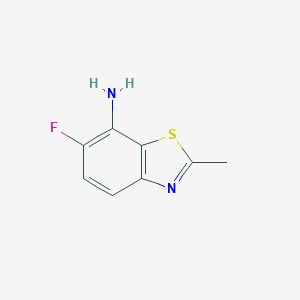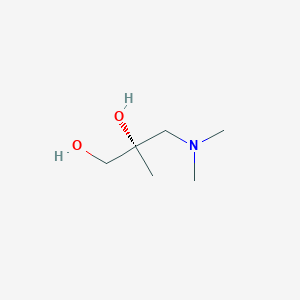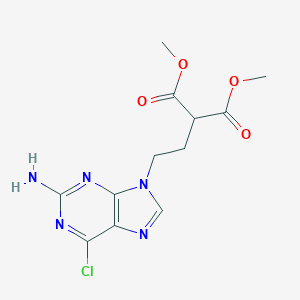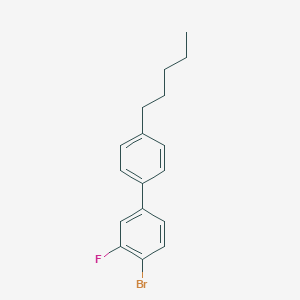
(R)-2-(tert-Butoxycarbonylamino)-4-pentenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(tert-Butoxycarbonylamino)-4-pentenal” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of the Boc group into the molecule. This can be achieved using various methods, such as the use of Boc anhydride or Boc2O in the presence of a base . The reaction conditions need to be carefully controlled to ensure selectivity .Molecular Structure Analysis
The molecular structure of this compound would include a pentenal (5-carbon aldehyde) backbone, with a Boc-protected amino group at the 2-position. The “®” indicates that this compound is chiral, meaning it has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis
The Boc group can be selectively removed (deprotected) under mild conditions using reagents like oxalyl chloride . This allows for further reactions to be carried out on the free amine .Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of Boc-protected amines in organic synthesis is a well-established field with many applications, particularly in the synthesis of pharmaceuticals and complex natural products . Future research may focus on developing more efficient and selective methods for the introduction and removal of the Boc group .
Propriétés
Numéro CAS |
179078-19-4 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-oxopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)/t8-/m1/s1 |
Clé InChI |
GMYPPCWLFSPQMK-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC=C)C=O |
SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC=C)C=O |
Synonymes |
Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



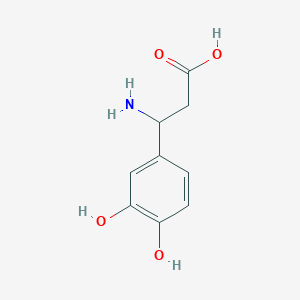

![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

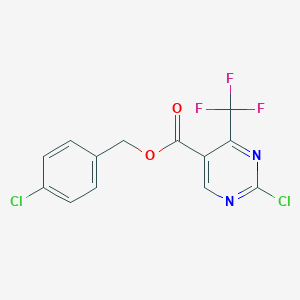
![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
